tert-Butyl(3,5-di-tert-butylphenyl)phosphane
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Overview
Description
tert-Butyl(3,5-di-tert-butylphenyl)phosphane is an organophosphorus compound that features a phosphane group attached to a phenyl ring substituted with tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3,5-di-tert-butylphenyl)phosphane typically involves the reaction of 3,5-di-tert-butylphenylmagnesium bromide with tert-butylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3,5-di-tert-butylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Substitution: The phosphane group can participate in substitution reactions, where it is replaced by other functional groups.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are used to form coordination complexes.
Major Products Formed
Oxidation: Phosphane oxides.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Scientific Research Applications
tert-Butyl(3,5-di-tert-butylphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and hydrogenation.
Biology: The compound’s coordination complexes are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism by which tert-Butyl(3,5-di-tert-butylphenyl)phosphane exerts its effects depends on its role in specific reactions. As a ligand, it coordinates with metal centers, influencing the electronic and steric properties of the metal complex. This coordination can enhance the reactivity and selectivity of the metal in catalytic processes. The molecular targets and pathways involved vary based on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
Similar Compounds
Tri-tert-butylphosphine: Another organophosphorus compound with similar steric properties.
3,5-Di-tert-butylphenylboronic acid: Shares the 3,5-di-tert-butylphenyl group but has a boronic acid functional group instead of phosphane.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Contains a similar phenyl group but is used primarily as an antioxidant.
Uniqueness
tert-Butyl(3,5-di-tert-butylphenyl)phosphane is unique due to its combination of steric bulk from the tert-butyl groups and the reactivity of the phosphane group. This makes it particularly effective as a ligand in catalysis, where it can enhance both the stability and reactivity of metal complexes.
Properties
CAS No. |
84114-15-8 |
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Molecular Formula |
C18H31P |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
tert-butyl-(3,5-ditert-butylphenyl)phosphane |
InChI |
InChI=1S/C18H31P/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)19-18(7,8)9/h10-12,19H,1-9H3 |
InChI Key |
XMWIGJQGOJHKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)PC(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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